molecular formula C66H108N22O12 B1640372 H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 CAS No. 289636-76-6

H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2

Cat. No.: B1640372
CAS No.: 289636-76-6
M. Wt: 1401.7 g/mol
InChI Key: FWFMDUHCMOVSLZ-CASPMERASA-N
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Description

H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is a synthetic peptide derived from the naturally occurring dynorphin A, which is an endogenous opioid peptide. This compound is specifically modified at the third position with a proline residue and is an amide at the C-terminus. Dynorphin peptides are known for their role in modulating pain, stress, and emotional responses through their interaction with kappa opioid receptors.

Properties

IUPAC Name

(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H108N22O12/c1-5-39(4)53(62(99)83-47(21-13-31-78-66(74)75)63(100)88-33-15-23-51(88)61(98)80-44(54(69)91)18-9-10-28-67)86-57(94)46(20-12-30-77-65(72)73)81-56(93)45(19-11-29-76-64(70)71)82-58(95)48(34-38(2)3)84-59(96)49(36-40-16-7-6-8-17-40)85-60(97)50-22-14-32-87(50)52(90)37-79-55(92)43(68)35-41-24-26-42(89)27-25-41/h6-8,16-17,24-27,38-39,43-51,53,89H,5,9-15,18-23,28-37,67-68H2,1-4H3,(H2,69,91)(H,79,92)(H,80,98)(H,81,93)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,94)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFMDUHCMOVSLZ-CASPMERASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H108N22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1401.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and fully deprotected using a cocktail of reagents, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger

Biological Activity

H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is a synthetic peptide that has garnered attention due to its potential biological activities, particularly in neurobiology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structure and Properties

The molecular structure of this compound can be represented by the following molecular formula:

C64H106N18O11\text{C}_{64}\text{H}_{106}\text{N}_{18}\text{O}_{11}

This peptide consists of a sequence of amino acids that contributes to its unique biological activity. The presence of arginine residues suggests potential interactions with various receptors and enzymes, enhancing its biological relevance.

Neurotransmitter Function

Research indicates that peptides similar to this compound may function as neurotransmitters or neuromodulators. For instance, neuropeptides like FMRFamide and its analogs have been shown to modulate synaptic transmission in various organisms, including mollusks .

Antimicrobial Properties

Peptides with similar sequences have demonstrated antimicrobial activity. For example, certain synthetic peptides exhibit antibacterial properties against a range of pathogens, suggesting that this compound might also possess such capabilities .

Opioid Activity

Studies have indicated that peptides derived from similar sequences can act as opioid antagonists. This property could be significant for developing analgesics or treatments for opioid addiction .

Case Studies

  • Neuropeptide Activity in Lymnaea stagnalis : Research on related neuropeptides in the pond snail has shown that they play crucial roles in modulating neuronal activity and behavior. The presence of extended forms like Gly-Asp-Pro-Phe-Leu-Arg-Phe-NH2 indicates a complex regulatory mechanism that could be analogous to the activity of this compound .
  • Antimicrobial Efficacy : A study examining the antimicrobial effects of synthetic peptides revealed that those with similar structural motifs effectively inhibited bacterial growth. This suggests potential applications for this compound in developing new antibiotics .

Data Tables

Activity Related Peptide Effect
NeurotransmitterFMRFamideModulates synaptic transmission
AntimicrobialProtegrinInhibits bacterial growth
Opioid AntagonistTyr-Leu-GIy-Sar-Gly-Tyr-OCH3Blocks opioid receptors

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Effects
Research indicates that peptides similar to H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 exhibit antihypertensive properties. These peptides can inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. Studies have shown that modifications to the peptide sequence can enhance its ACE inhibitory activity, making it a candidate for developing antihypertensive drugs .

1.2 Neuroprotective Properties
this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. The peptide's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, reducing apoptosis and promoting cell survival under stress conditions .

Biochemical Applications

2.1 Protein Interaction Studies
The peptide's structure facilitates its use in studying protein interactions. It can be utilized as a probe to investigate binding affinities between proteins and peptides, aiding in the understanding of molecular recognition processes .

2.2 Drug Delivery Systems
Due to its amphiphilic nature, this compound is being explored as a component in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

Case Studies

Study Objective Findings
Antihypertensive Study Evaluate ACE inhibitionThe peptide demonstrated significant ACE inhibitory activity, suggesting potential for hypertension treatment .
Neuroprotection Research Assess neuroprotective effectsThe peptide reduced neuronal cell death in vitro under oxidative stress conditions, indicating its protective role .
Drug Delivery Experiment Test micelle formationSuccessful encapsulation of hydrophobic drugs was achieved, improving their release profiles in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2
Reactant of Route 2
H-Tyr-Gly-Pro-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.